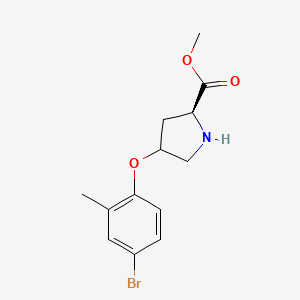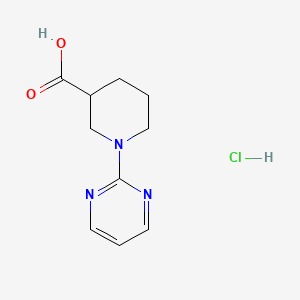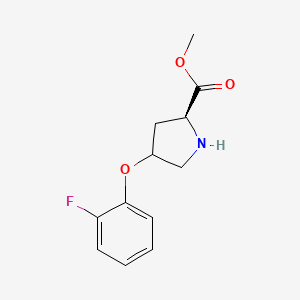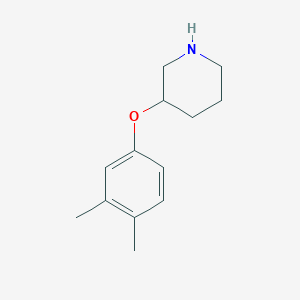
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
説明
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate, commonly referred to as MBPC, is an organic compound belonging to the class of pyrrolidines. It is a white, odourless, crystalline solid that is soluble in water and is used in various scientific research applications. It was first synthesized in the 1970s and has since been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. MBPC is a versatile compound with a wide range of applications in the laboratory, including as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies.
科学的研究の応用
MBPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies. It is also used in the synthesis of other compounds, such as pyrrolidin-2-ones, which are important intermediates in organic synthesis. MBPC is also used in the synthesis of peptides, which are important components of proteins. Additionally, MBPC is used in the synthesis of compounds that are used as pharmaceuticals and in the synthesis of compounds used in agrochemicals.
作用機序
MBPC acts as a catalyst in biochemical reactions. It is believed to act by binding to the active site of enzymes and increasing the rate of biochemical reactions. The binding of MBPC to the active site of enzymes is believed to be due to its lipophilic properties, which allow it to interact with the enzyme’s active site. Additionally, MBPC is believed to act as an inhibitor of enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
MBPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, including cytochrome P450 enzymes, which are important in the metabolism of drugs and other compounds. Additionally, MBPC has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to changes in cellular metabolism and the production of reactive oxygen species. MBPC has also been found to act as an antioxidant, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
MBPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in long-term experiments. Additionally, it is soluble in water, which makes it easy to use in aqueous solutions. Furthermore, MBPC is a versatile compound that can be used in a wide range of experiments. However, MBPC is a relatively expensive compound, which can limit its use in some experiments. Additionally, MBPC can be toxic at high concentrations, and it can cause skin irritation if it comes into contact with the skin.
将来の方向性
There are a number of potential future directions for research involving MBPC. One potential direction is the development of new methods for the synthesis of MBPC, which could make it more cost-effective and accessible. Additionally, further research into the biochemical and physiological effects of MBPC could lead to the development of new drugs and other compounds. Additionally, further research into the mechanism of action of MBPC could lead to the development of new catalysts and inhibitors. Finally, further research into the use of MBPC in organic synthesis could lead to the development of new compounds and new applications.
特性
IUPAC Name |
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKUOGOMLYRVOK-DTIOYNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)
![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)



![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)